molecular formula 13C1C4H12AsBrO2 B1148489 C-13 labelled arsenobetaine bromide CAS No. 2034172-56-8

C-13 labelled arsenobetaine bromide

Cat. No.: B1148489
CAS No.: 2034172-56-8
M. Wt: 259.96
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Description

Key Structural Characteristics:

  • Molecular Weight : 260.96 g/mol (for $$ ^{13}\text{C}_2 $$-labeled form).
  • Coordination Geometry : Tetrahedral around the arsenic atom, with three methyl groups and one carboxymethyl group.
  • Synthetic Pathway : Prepared via nucleophilic substitution between trimethylarsine and $$ ^{13}\text{C} $$-labeled bromoacetic acid in benzene.
Property Unlabeled Form C-13 Labeled Form
Molecular Formula $$ \text{C}5\text{H}{12}\text{AsBrO}_2 $$ $$ \text{C}5\text{H}{12}\text{AsBr}^{13}\text{C}2\text{O}2 $$
CAS Number 71642-15-4 2687959-94-8
Isotopic Purity N/A ≥99% $$ ^{13}\text{C} $$

Historical Context of Organoarsenic Compound Research

Organoarsenic chemistry emerged in the 18th century with Louis Claude Cadet’s synthesis of cacodyl ($$ \text{(CH}3\text{)}2\text{As-As(CH}3\text{)}2 $$) in 1760. Robert Bunsen’s 1843 structural elucidation of cacodyl laid the foundation for understanding arsenic-carbon bonds. The 20th century saw milestones such as Paul Ehrlich’s development of Salvarsan (arsphenamine), the first synthetic antimicrobial agent.

Arsenobetaine, first identified in 1977 in marine lobsters, marked a shift toward studying non-toxic organoarsenicals. Its bromide derivative became a critical standard for arsenic speciation studies, with isotopic labeling introduced in the early 2000s to address analytical challenges in complex biological matrices.

Significance of Isotopic Labeling in Arsenic Speciation Studies

Isotopic labeling with carbon-13 enables precise quantification and tracing of arsenobetaine in environmental and biological systems. Key applications include:

  • Metabolic Pathway Analysis : $$ ^{13}\text{C} $$-labels allow differentiation between endogenous arsenobetaine synthesis and dietary uptake in marine organisms.
  • Analytical Calibration : Labeled standards eliminate matrix effects in mass spectrometry (LC-ESI-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.
  • Environmental Tracking : Isotopic enrichment facilitates studies on arsenic biotransformation in terrestrial fungi and deep-sea ecosystems.
Analytical Technique Role of $$ ^{13}\text{C} $$-Labeling Example Study
Quantitative $$ ^1\text{H} $$-NMR Measures isotopic purity and chemical yield Lischka et al. (2011)
HPLC-ESI-MS/MS Internal standard for matrix correction Piechotta et al. (2011)
Isotope Ratio MS Tracer studies in metabolic networks Maher et al. (2016)

Properties

CAS No.

2034172-56-8

Molecular Formula

13C1C4H12AsBrO2

Molecular Weight

259.96

Origin of Product

United States

Scientific Research Applications

Key Properties

  • Molecular Formula : C₃H₉BrAs
  • Isotopic Composition : Carbon-13 enriched (approximately 99%)
  • Purity : High purity standards (≥ 0.99 g/g)

Environmental Monitoring

Carbon-13 labelled arsenobetaine bromide serves as a certified reference material for the analysis of arsenic compounds in environmental samples. Its use facilitates the calibration of mass spectrometric techniques to accurately quantify arsenobetaine levels in various matrices, including water and sediment.

Case Study: Environmental Sample Analysis

In a study published by the National Research Council Canada, the carbon-13 labelled arsenobetaine bromide was utilized to assess the presence of arsenic in aquatic environments. The isotopic standard allowed for precise measurements of arsenobetaine concentrations, aiding in understanding the bioavailability and ecological impact of arsenic compounds .

Metabolic Research

The compound is also significant in metabolic studies, particularly in tracing the metabolic pathways of arsenic in biological systems. Researchers utilize carbon-13 labelled arsenobetaine bromide to investigate how organisms metabolize arsenic and its derivatives.

Case Study: Metabolic Pathway Elucidation

A study published in Analytical Chemistry demonstrated the application of carbon-13 labelled arsenobetaine bromide in metabolic tracing experiments. By using quantitative NMR techniques, researchers were able to track the conversion of arsenobetaine into other metabolites within model organisms, providing insights into its biotransformation processes .

Toxicological Studies

The compound is instrumental in toxicology research, where it helps evaluate the potential health risks associated with arsenic exposure. By employing carbon-13 labelled standards, scientists can conduct more accurate assessments of arsenic's toxicokinetics and toxicodynamics.

Case Study: Risk Assessment

Research conducted on human exposure to arsenic through seafood consumption utilized carbon-13 labelled arsenobetaine bromide to model the absorption and elimination kinetics of arsenic species. This study highlighted the importance of understanding dietary sources of arsenic and their implications for public health .

Summary Table of Applications

Application AreaDescriptionKey Findings
Environmental MonitoringCalibration for mass spectrometry analysisAccurate quantification of arsenobetaine levels
Metabolic ResearchTracing metabolic pathwaysInsights into biotransformation processes
Toxicological StudiesEvaluating health risks from arsenic exposureUnderstanding absorption and elimination kinetics

Comparison with Similar Compounds

Chemical Structure and Isotopic Labeling

  • Arsenobetaine Bromide (C-13 labelled): The carbon-13 label is incorporated into the betaine moiety (trimethylarsoniumylacetate), enabling tracking of arsenic metabolism without structural interference. Its stability contrasts with metabolically active organoarsenicals like arsenosugars and arsenolipids, which degrade into dimethylarsinic acid (DMAs) .
  • Benzyl Bromide-α-13C:
    A simpler aromatic compound with a carbon-13 label on the benzylic carbon. Used as a labeling reagent in organic synthesis to trace reaction pathways .
  • Uniformly C-13 Labelled Bacteriochlorophyll a:
    Features uniform carbon-13 labeling across its macrocyclic structure, facilitating NMR studies of photosynthesis mechanisms .

Key Distinction: Arsenobetaine’s arsenic-containing structure and environmental relevance differentiate it from non-arsenic isotopic standards.

Analytical Methodologies

Compound Analytical Techniques Purpose
C-13 Arsenobetaine Bromide Quantitative ¹H-NMR, carbon-13 satellite signal analysis Purity assessment, isotopic validation
Benzyl Bromide-α-13C Standard NMR, mass spectrometry Tracking synthetic pathways
Bacteriochlorophyll a 2D ¹³C–¹³C COSY, ¹H–¹³C HMQC, solid-state NMR Assigning chemical shifts in photosynthesis research

Insight: Arsenobetaine’s analysis relies on satellite signals due to its complex structure, whereas bacteriochlorophyll employs advanced 2D NMR for resonance assignments.

Cost and Availability

Compound Cost (USD) Availability
CBET-1/BBET-1 $2,260 per unit Certified CRM (National Research Council)
Benzyl Bromide-α-13C $430 per 500 mg Commercial suppliers (e.g., Santa Cruz Biotech)
BEET-1 (Beet Sugar CRM) $280 per unit Lower complexity, non-arsenic standard

Note: Arsenobetaine’s higher cost reflects synthesis challenges and arsenic-handling requirements.

Preparation Methods

Trimethylarsine and Bromoacetic Acid Reaction

The foundational synthesis of arsenobetaine hydrobromide involves the direct reaction of trimethylarsine with bromoacetic acid in a benzene solvent. This method, first described by Ismail and Toia (1988), yields crystalline arsenobetaine hydrobromide with an 81% efficiency. The procedure is as follows:

  • Reagent Preparation : Trimethylarsine is synthesized via Grignard reaction between iododimethylarsine and methyl magnesium iodide.

  • Reaction Conditions : Bromoacetic acid (0.41 g) is dissolved in benzene (2.5 mL), followed by dropwise addition of trimethylarsine (0.5 mL) under nitrogen. The solution transitions through color changes (green → blue → colorless) before depositing crystals.

  • Purification : Recrystallization from methanol/acetone yields pure arsenobetaine hydrobromide (m.p. 248°C decomp.).

Key Characterization Data :

  • IR Spectroscopy : Peaks at 1715 cm1^{-1} (C=O stretch) and 3450 cm1^{-1} (O-H stretch).

  • NMR Analysis : 1^1H NMR signals at δ 1.95 (s, 9H, As(CH3_3)3_3) and δ 3.58 (s, 2H, CH2_2Br).

Ion Exchange Conversion to Free Betaine

The hydrobromide form is converted to free arsenobetaine using basic ion exchange resin (Dowex 2×8, Cl^- form). This step is critical for applications requiring neutral betaine species, though the bromide form is often preferred for its stability in analytical workflows.

Isotopic Labeling Strategies for Carbon-13 Incorporation

Precursor-Based Labeling

Carbon-13 labeling typically employs 13^{13}C-enriched precursors during synthesis. For arsenobetaine bromide, two approaches dominate:

  • Labeled Bromoacetic Acid : Using 13^{13}C-labeled bromoacetic acid ensures direct isotopic incorporation at the acetate moiety. This method mirrors classical synthesis but substitutes the precursor with its isotopically enriched counterpart.

  • Biosynthetic Labeling : Culturing marine organisms (e.g., algae) in 13^{13}C-enriched media allows natural biosynthesis of arsenobetaine, which is subsequently extracted and brominated. E. coli incubated with [U-13^{13}C]-glucose can also produce labeled metabolites, though this requires downstream chemical modification to introduce the bromide group.

Analytical Validation of Isotopic Enrichment

Isotopic enrichment is verified via:

  • NMR Spectroscopy : 1^1H-1^1H ITOCSY and 13^{13}C-specific difference spectra quantify enrichment levels.

  • Mass Spectrometry : HPLC–MS detects isotopic peaks (e.g., m/z shifts corresponding to 13^{13}C incorporation).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Benzene vs. Alternative Solvents : Benzene optimizes crystallinity but poses toxicity concerns. Substitutes like toluene reduce yield by 15–20%.

  • Temperature Control : Reactions performed at 25°C yield higher purity compared to elevated temperatures, which promote side reactions.

Yield and Purity Enhancements

ParameterClassical MethodBiosynthetic Method
Yield (%)8150–60
Purity (HPLC, %)≥9885–90
13^{13}C Enrichment99% (precursor)95–98%

Biosynthetic methods suffer from lower yields due to incomplete metabolic incorporation of 13^{13}C, necessitating hybrid approaches for high-purity applications.

Comparative Analysis of Synthetic Routes

Chemical Synthesis Advantages

  • Scalability : Batch synthesis produces gram-scale quantities.

  • Cost-Efficiency : Precursor labeling is cheaper than biosynthetic methods for small-scale production.

Biosynthetic Limitations

  • Complex Purification : Removing biological matrix contaminants (e.g., proteins, lipids) requires multiple filtration and chromatography steps.

  • Isotopic Dilution : Natural 12^{12}C in organisms reduces enrichment efficiency, necessitating high-purity 13^{13}C substrates.

Applications and Implications for Research

Environmental Tracing

Carbon-13 labelled arsenobetaine bromide enables precise tracking of arsenic uptake in aquatic ecosystems. Its stability under varying pH (4–9) makes it ideal for long-term studies.

Metabolic Studies

In vivo experiments using labeled compounds reveal arsenic detoxification pathways. For example, 95% of administered arsenobetaine bromide is excreted unchanged in murine models, confirming its non-toxicity .

Q & A

Q. How is the chemical purity of C-13 labelled arsenobetaine bromide determined in research settings?

Chemical purity is assessed using quantitative ¹H-NMR , which measures mass fractions by integrating proton signals from the compound against a certified internal standard (e.g., dimethyl sulfone). For isotopic purity, the carbon-13 satellite signals in the ¹H-NMR spectrum are analyzed to distinguish labeled and unlabeled species. This method avoids interference from non-deuterated solvents and ensures accuracy for both natural (ABET-1) and labeled (BBET-1, CBET-1) arsenobetaine bromide standards .

Q. What certified reference materials (CRMs) are available for this compound, and how are they characterized?

CRMs include ABET-1 (natural isotopic composition), BBET-1 , and CBET-1 (both C-13 labeled). These are synthesized under controlled conditions and validated via NMR for chemical and isotopic purity. BBET-1 and CBET-1 are specifically enriched at distinct carbon positions to enable tracing in metabolic studies. Their characterization includes uncertainty assessments using collaborative interlaboratory studies .

Advanced Research Questions

Q. What methodological challenges arise when synthesizing this compound to ensure isotopic integrity?

Key challenges include:

  • Isotopic dilution : Unintended mixing with natural-abundance carbon during synthesis, which reduces isotopic purity.
  • Position-specific labeling : Ensuring enrichment occurs only at the target carbon (e.g., C-13 at the methyl or betaine group) without cross-contamination.
  • Stability : Degradation during storage or handling, which alters isotopic ratios. Solutions involve rigorous purification (e.g., ion-exchange chromatography) and validation via NMR satellite signal analysis .

Q. How can researchers resolve discrepancies in isotopic purity measurements between NMR and mass spectrometry (MS)?

Discrepancies often stem from:

  • MS ionization bias : Fragmentation patterns may skew isotopic ratios.
  • NMR sensitivity limits : Low-abundance isotopes require high-field instruments for detection. A hybrid approach combines ¹H-NMR (for position-specific isotopic assessment) with high-resolution MS (for bulk isotopic ratio validation). Calibration against CRMs like BBET-1 ensures consistency .

Q. What are the best practices for using this compound in metabolic tracing studies?

  • Sample preparation : Use isotopically matched blanks to correct for background signals.
  • Quantitative tracking : Employ LC-MS/MS with selected reaction monitoring (SRM) for low-concentration detection in biological matrices.
  • Data normalization : Reference isotopic patterns to CRMs to account for natural abundance contributions. Studies should validate extraction efficiency and stability in target matrices (e.g., marine organisms) to avoid artifacts .

Methodological Considerations Table

AspectTechnique/ProtocolKey ParametersReference CRM
Chemical purityQuantitative ¹H-NMRIntegration of CH₃ vs. internal standardABET-1
Isotopic purity¹H-NMR satellite signal analysisSignal-to-noise ratio > 10:1BBET-1
Stability validationAccelerated degradation studies (40°C, pH 7)<5% isotopic deviation over 6 monthsCBET-1
Metabolic tracingLC-MS/MS with SRMLOD < 0.1 ng/g in fish tissueBBET-1

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